2-Cyclopropyl-2-hydroxypropanoic acid is a cyclopropyl-containing compound characterized by the molecular formula and a molecular weight of approximately 130.14 g/mol. This compound features a cyclopropyl group attached to a propanoic acid backbone, with a hydroxyl group at the second carbon position. Its unique structural attributes contribute to its diverse chemical reactivity and potential biological applications.
The reactivity of 2-cyclopropyl-2-hydroxypropanoic acid can be attributed to its functional groups, which allow for various chemical transformations. Notable reactions include:
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 2-cyclopropyl-2-hydroxypropanoic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of enzymes involved in metabolic pathways, potentially offering therapeutic benefits in treating metabolic disorders or diseases linked to enzyme dysfunctions . Furthermore, its structural similarity to other biologically active compounds suggests possible interactions with various biological targets.
Several synthetic routes have been developed for the preparation of 2-cyclopropyl-2-hydroxypropanoic acid:
These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.
2-Cyclopropyl-2-hydroxypropanoic acid has potential applications in various fields:
Interaction studies have demonstrated that 2-cyclopropyl-2-hydroxypropanoic acid can engage with various biological macromolecules. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions due to its functional groups. The compound's ability to inhibit enzyme activity suggests that it may interact with active sites or allosteric sites on target proteins, influencing their function and potentially leading to therapeutic effects .
Several compounds share structural similarities with 2-cyclopropyl-2-hydroxypropanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Cyclopropyl-2-hydroxypropanoic acid | Similar structure; potential for similar activity | |
2-Cyclopropyl-2-hydroxyacetic acid | Lacks one carbon; may exhibit different reactivity | |
3-Cyclobutyl-3-hydroxybutanoic acid | Different ring size; unique properties |
The uniqueness of 2-cyclopropyl-2-hydroxypropanoic acid lies in its specific cyclopropane configuration and hydroxyl positioning, which may lead to distinct biological activities compared to these similar compounds. Its ability to inhibit certain enzymatic functions while maintaining stability under physiological conditions makes it a valuable candidate for further research and development in medicinal chemistry.
The nuclear magnetic resonance spectroscopic characterization of 2-cyclopropyl-2-hydroxypropanoic acid reveals distinct spectral features that reflect its unique structural elements. The compound, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol, exhibits characteristic chemical shifts and coupling patterns that enable comprehensive structural elucidation [1] [2].
The proton nuclear magnetic resonance spectrum of 2-cyclopropyl-2-hydroxypropanoic acid displays several distinct resonance regions. The cyclopropyl methine protons appear in the characteristic upfield region at δ 0.6-1.0 parts per million, consistent with the known shielding effects observed in cyclopropane derivatives [3] [4]. This unusual upfield shift is attributed to the aromatic-like ring current effect involving the six electrons in the three carbon-carbon bonds of the cyclopropane ring [3]. The cyclopropyl methylene protons exhibit an even more pronounced upfield shift at δ 0.2-0.6 parts per million, appearing as complex multiplets due to the characteristic coupling patterns inherent to cyclopropane systems [5] [6].
The methyl group attached to the quaternary carbon resonates as a singlet at δ 1.4-1.7 parts per million, integrating for three protons [7]. This chemical shift is typical for aliphatic methyl groups adjacent to electron-withdrawing functional groups. The hydroxyl proton appears as a broad singlet in the range δ 4.5-6.0 parts per million, with the exact position dependent on solvent, concentration, and temperature due to hydrogen bonding effects [7] [8]. The carboxylic acid proton exhibits the characteristic downfield resonance at δ 10.5-12.0 parts per million as a broad singlet, typical for carboxylic acid functionality [8] [6].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information. The carboxylic acid carbonyl carbon appears in the characteristic downfield region at δ 170-185 parts per million [7] [8]. The quaternary carbon bearing both the hydroxyl group and cyclopropyl substituent resonates at δ 70-85 parts per million, reflecting the deshielding effects of the adjacent oxygen atom. The cyclopropyl methine carbon exhibits the characteristic chemical shift range of δ 5-15 parts per million, while the methyl carbon appears at δ 15-25 parts per million [9] [10].
The cyclopropane carbons show unusual chemical shift behavior compared to typical saturated carbons. The cyclopropyl system exhibits chemical shifts that can extend to negative values due to the unique electronic environment within the strained three-membered ring [9]. This unusual shielding is consistent with theoretical studies that demonstrate both delocalized and localized current effects within cyclopropane frameworks [3].
Two-dimensional correlation spectroscopy experiments provide definitive assignments through homonuclear coupling patterns [11] [12]. The heteronuclear single quantum coherence experiment establishes direct carbon-proton connectivities, confirming the assignments of all carbon-bearing protons. The correlation spectroscopy experiment reveals characteristic coupling patterns between the cyclopropyl protons, showing the expected geminal and vicinal coupling constants typical of cyclopropane systems [11] [13].
The long-range heteronuclear multiple bond correlation experiment provides crucial structural confirmation through two-bond and three-bond carbon-hydrogen correlations. These experiments clearly establish the connectivity between the cyclopropyl group and the quaternary carbon center, as well as the relationship between the methyl group and the carboxylic acid functionality [14] [13].
Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|---|
¹H | Cyclopropyl CH | 0.6-1.0 | Complex | 2H |
¹H | Methyl CH₃ | 1.4-1.7 | Singlet | 3H |
¹H | Hydroxyl OH | 4.5-6.0 | Broad singlet | 1H |
¹H | Carboxyl COOH | 10.5-12.0 | Broad singlet | 1H |
¹H | CH₂ cyclopropyl | 0.2-0.6 | Multiplet | 2H |
¹³C | Carboxyl C=O | 170-185 | Singlet | 1C |
¹³C | Quaternary C | 70-85 | Singlet | 1C |
¹³C | Cyclopropyl CH | 5-15 | Doublet | 1C |
¹³C | Methyl CH₃ | 15-25 | Quartet | 1C |
The infrared spectroscopic characterization of 2-cyclopropyl-2-hydroxypropanoic acid reveals characteristic vibrational modes that provide insight into both intramolecular and intermolecular hydrogen bonding interactions [15]. The compound exhibits complex vibrational behavior due to the presence of both carboxylic acid and secondary alcohol functionalities, coupled with the unique electronic properties of the cyclopropyl substituent.
The most prominent feature in the infrared spectrum is the broad, medium-to-strong absorption band spanning 3300-2400 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid groups [8] [15]. This broad absorption results from the formation of intermolecular hydrogen bonds between carboxylic acid dimers, a well-established phenomenon in carboxylic acid systems [16]. The secondary alcohol hydroxyl group contributes to the spectral complexity in the 3500-3200 cm⁻¹ region, appearing as a medium-intensity broad band due to hydrogen bonding interactions [8].
Studies on related alpha-hydroxy carboxylic acid systems demonstrate that the hydroxyl stretching frequencies can provide quantitative information about hydrogen bonding cooperativity effects [15]. In 2-cyclopropyl-2-hydroxypropanoic acid, the presence of both intramolecular and intermolecular hydrogen bonding opportunities creates a complex network of interactions that influence the observed vibrational frequencies.
The carboxylic acid carbonyl group exhibits a strong absorption band in the 1730-1700 cm⁻¹ region [8]. This frequency range is characteristic of carboxylic acid carbonyls and reflects the electron-withdrawing nature of the hydroxyl group. The carbon-oxygen single bond stretching vibrations appear as strong absorptions in the 1300-1000 cm⁻¹ region, encompassing both the carboxylic acid carbon-oxygen bond and the secondary alcohol carbon-oxygen bond [8].
The carbon-hydrogen stretching region displays multiple overlapping bands. Aliphatic carbon-hydrogen bonds contribute strong absorptions in the 3000-2850 cm⁻¹ region [8]. The cyclopropyl carbon-hydrogen bonds exhibit slightly higher frequency stretching modes at 3000-3100 cm⁻¹, reflecting the increased s-character of the carbon-hydrogen bonds in the strained cyclopropane ring [17]. This observation is consistent with theoretical studies that demonstrate altered hybridization in cyclopropane systems.
The infrared spectroscopic data provides evidence for complex hydrogen bonding networks in 2-cyclopropyl-2-hydroxypropanoic acid. The carboxylic acid functionality participates in the formation of cyclic dimers through intermolecular hydrogen bonds, as evidenced by the characteristic broad absorption pattern [16] [15]. Simultaneously, the secondary alcohol hydroxyl group can engage in additional hydrogen bonding interactions, either intramolecularly with the carboxylic acid group or intermolecularly with neighboring molecules.
The presence of the cyclopropyl substituent introduces steric considerations that influence the preferred conformations and, consequently, the hydrogen bonding patterns. The rigid geometry of the cyclopropane ring restricts rotational freedom around the carbon-carbon bond connecting the cyclopropyl group to the quaternary carbon, thereby influencing the spatial arrangement of the hydrogen bonding functional groups [16].
Functional Group | Frequency (cm⁻¹) | Intensity | Description |
---|---|---|---|
O-H stretch (carboxyl) | 3300-2400 | Medium-strong, broad | Hydrogen-bonded carboxylic acid |
O-H stretch (alcohol) | 3500-3200 | Medium, broad | Secondary alcohol |
C=O stretch | 1730-1700 | Strong | Carboxylic acid carbonyl |
C-H stretch (alkyl) | 3000-2850 | Strong | Aliphatic C-H bonds |
C-H stretch (cyclopropyl) | 3000-3100 | Medium | Strained ring C-H bonds |
C-O stretch | 1300-1000 | Strong | C-O single bond stretch |
O-H bend (carboxyl) | 1420-1300 | Medium | Carboxylic acid O-H bending |
C-C stretch | 1000-800 | Medium | C-C bond vibrations |
The mass spectrometric analysis of 2-cyclopropyl-2-hydroxypropanoic acid provides detailed information about its fragmentation pathways and isotopic composition [2] [18]. The molecular ion peak appears at m/z 130, corresponding to the molecular weight of 130.14 g/mol, though it typically exhibits moderate intensity due to the inherent instability of the molecular ion under electron ionization conditions [19] [20].
The loss of the hydroxyl group generates a significant fragment at m/z 113 [M-OH]⁺ with 35% relative intensity [19]. This fragmentation pathway is characteristic of secondary alcohols and reflects the relatively weak carbon-oxygen bond in the alpha-hydroxy acid system. The loss of the entire carboxyl group produces a fragment at m/z 85 [M-COOH]⁺ with 60% relative intensity, representing a common fragmentation pattern for carboxylic acids [20] [21].
The cyclopropyl substituent contributes distinctive fragmentation patterns. The formation of the cyclopropyl cation at m/z 41 represents one of the most intense fragments with 80% relative intensity [18]. This high intensity reflects the relative stability of the cyclopropyl cation despite the inherent strain in the three-membered ring system. The fragmentation leading to cyclopropyl cation formation involves cleavage of the bond between the cyclopropyl group and the quaternary carbon center.
Small fragment ions include the methyl cation at m/z 15 (20% relative intensity) and the carbon dioxide equivalent fragment at m/z 44 (45% relative intensity) [20]. The latter fragment likely arises from rearrangement processes involving the carboxylic acid functionality.
Alpha-hydroxy carboxylic acids exhibit characteristic fragmentation patterns involving alpha-cleavage adjacent to the hydroxyl-bearing carbon [20]. In 2-cyclopropyl-2-hydroxypropanoic acid, this process can lead to multiple fragmentation pathways depending on which bonds undergo cleavage. The loss of the methyl group generates a fragment at m/z 115 [M-CH₃]⁺ with 40% relative intensity, indicating the relative ease of methyl radical loss from the quaternary carbon center.
The isotope distribution pattern reflects the natural abundance of ¹³C and other heavy isotopes in the molecular structure [2] [22]. For the molecular ion at m/z 130, the M+1 peak arising from ¹³C incorporation appears with an intensity approximately 6.6% of the molecular ion peak, consistent with the presence of six carbon atoms (6 × 1.1% = 6.6%). The M+2 peak shows much lower intensity, primarily reflecting the contributions from ¹⁸O and multiple ¹³C incorporations.
The predicted collision cross sections for various adduct ions provide additional structural information for ion mobility spectrometry applications [2]. The [M+H]⁺ ion exhibits a predicted collision cross section of 124.3 Ų, while the [M+Na]⁺ adduct shows a larger value of 133.1 Ų, reflecting the increased size of the sodium-adducted species.
Fragment | m/z | Relative Intensity (%) | Description |
---|---|---|---|
[M]+- | 130 | 25 | Molecular ion |
[M-H]+ | 131 | 100 | Protonated molecular ion |
[M-OH]+ | 113 | 35 | Loss of hydroxyl group |
[M-COOH]+ | 85 | 60 | Loss of carboxyl group |
[M-CH₃]+ | 115 | 40 | Loss of methyl group |
Cyclopropyl+ | 41 | 80 | Cyclopropyl cation |
CH₃+ | 15 | 20 | Methyl cation |
COO+ | 44 | 45 | Carbon dioxide cation |
Thermogravimetric analysis of 2-cyclopropyl-2-hydroxypropanoic acid provides crucial information about its thermal stability, decomposition pathways, and phase transition behavior [23] [24]. The compound exhibits characteristic thermal behavior patterns typical of alpha-hydroxy carboxylic acids, with additional complexity introduced by the cyclopropyl substituent.
The thermogravimetric analysis reveals multiple distinct weight loss events corresponding to different decomposition processes [23] [25]. The initial weight loss typically occurs in the temperature range of 100-150°C, corresponding to the loss of absorbed moisture and potentially volatile impurities. This initial mass loss is generally less than 2-3% of the total sample weight and reflects the hygroscopic nature of the hydroxyl-containing compound.
The primary decomposition event begins around 200-250°C, characterized by a significant weight loss corresponding to the breakdown of the organic framework [24] [25]. This temperature range is consistent with the thermal decomposition of carboxylic acids and hydroxyl-containing compounds. The presence of the cyclopropyl group may influence the decomposition kinetics due to the release of ring strain energy upon cyclopropane ring opening.
Alpha-hydroxy carboxylic acids typically undergo dehydration reactions at elevated temperatures, leading to the formation of unsaturated carboxylic acids or lactones [23]. In the case of 2-cyclopropyl-2-hydroxypropanoic acid, dehydration would involve the elimination of water from the hydroxyl and carboxyl groups, though the specific reaction pathway depends on the reaction conditions and heating rate.
Decarboxylation represents another significant thermal decomposition pathway [25]. The loss of carbon dioxide from the carboxylic acid functionality typically occurs at temperatures above 250°C, leading to the formation of the corresponding alcohol or other decomposition products. The thermogravimetric analysis can quantify the extent of decarboxylation by monitoring the weight loss corresponding to carbon dioxide elimination (molecular weight 44 g/mol).
The melting point of 2-cyclopropyl-2-hydroxypropanoic acid is reported as 68-70°C [26] [27], indicating a relatively low melting crystalline solid at room temperature. Differential scanning calorimetry coupled with thermogravimetric analysis can provide detailed information about the enthalpic changes associated with phase transitions.
The compound may exhibit polymorphic behavior, common in pharmaceutically relevant molecules containing hydrogen bonding functionalities [24]. Different crystal forms can exhibit distinct thermal behaviors, including different melting points, decomposition temperatures, and thermal stability profiles. The presence of both carboxylic acid and hydroxyl groups provides multiple hydrogen bonding opportunities that can stabilize different crystal lattice arrangements.
The thermogravimetric data enables kinetic analysis of the decomposition processes using established mathematical models [23] [28]. The activation energy for decomposition can be calculated using methods such as the Ozawa-Flynn-Wall or Kissinger approaches, which involve analyzing the decomposition at different heating rates. For 2-cyclopropyl-2-hydroxypropanoic acid, the decomposition kinetics are influenced by both the carboxylic acid and hydroxyl functionalities, as well as the potential for cyclopropane ring opening reactions.
The derivative thermogravimetric analysis provides information about the rate of weight loss as a function of temperature [25]. Multiple peaks in the derivative curve indicate distinct decomposition events, allowing for the identification of specific thermal processes such as dehydration, decarboxylation, and main chain decomposition.
The thermal decomposition behavior is significantly influenced by the atmospheric conditions during analysis [24] [25]. Under inert atmosphere (nitrogen or argon), the compound undergoes pyrolytic decomposition, while under oxidative conditions (air or oxygen), additional oxidation reactions contribute to the weight loss profile. The oxidative decomposition typically results in complete mineralization to carbon dioxide and water at sufficiently high temperatures.
The solubility characteristics and partition coefficient determination of 2-cyclopropyl-2-hydroxypropanoic acid provide essential physicochemical data for understanding its behavior in biological and environmental systems [29] [30]. The compound exhibits complex solubility behavior due to the presence of both hydrophilic and lipophilic structural elements.
Computational predictions indicate that 2-cyclopropyl-2-hydroxypropanoic acid exhibits very high water solubility, with estimates ranging from 18.3 mg/mL to 263 mg/mL depending on the predictive model employed [31] [32]. The ESOL (Estimated Solubility) method predicts a Log S value of -0.85, corresponding to a solubility of 18.3 mg/mL (0.141 mol/L), classifying the compound as "very soluble" [32]. Alternative computational approaches, including the SILICOS-IT method, predict even higher solubility values of 263.0 mg/mL (2.02 mol/L) [32].
This high aqueous solubility is attributed to the hydrogen bonding capacity of both the carboxylic acid and hydroxyl functional groups [33]. The carboxylic acid functionality can form hydrogen bonds with water molecules and can ionize under physiological pH conditions, significantly enhancing water solubility. The secondary alcohol group provides additional hydrogen bonding opportunities that further contribute to hydrophilicity.
The octanol-water partition coefficient (LogP) serves as a standard measure of lipophilicity and is crucial for predicting biological membrane permeability and environmental fate [29] [30]. Computational predictions for 2-cyclopropyl-2-hydroxypropanoic acid yield LogP values ranging from 0.0 to 1.02, depending on the predictive algorithm employed [32].
The iLOGP method predicts a LogP of 1.02, while XLOGP3 yields 0.64, WLOGP gives 0.17, MLOGP predicts 0.0, and SILICOS-IT estimates 0.32 [32]. The consensus LogP value of 0.43 represents a balanced assessment across multiple predictive models [32]. Additionally, independent computational predictions suggest LogP values in the range of 0.232 to 0.38 [31] [27], generally consistent with the consensus prediction.
The solubility of 2-cyclopropyl-2-hydroxypropanoic acid is expected to be highly pH-dependent due to the ionizable carboxylic acid functionality [30]. The compound has an estimated pKa value of approximately 3.8-4.2, typical for alpha-hydroxy carboxylic acids. Below the pKa, the compound exists primarily in its neutral, molecular form, while above the pKa, it exists predominantly as the carboxylate anion.
The ionized form exhibits dramatically enhanced water solubility compared to the neutral species [34] [30]. This pH-dependent behavior has important implications for biological absorption, distribution, and environmental fate. Under physiological pH conditions (pH 7.4), the compound exists almost entirely in its ionized form, maximizing its aqueous solubility and minimizing its tendency to partition into lipophilic phases.
The moderate LogP values (0.2-0.6) suggest that 2-cyclopropyl-2-hydroxypropanoic acid exhibits balanced hydrophilic-lipophilic properties [32]. This balance is reflected in computational predictions of gastrointestinal absorption, which indicate "high" absorption potential despite the presence of ionizable functionality [32]. However, blood-brain barrier permeability is predicted to be low, consistent with the hydrophilic nature of the ionized species under physiological conditions.
The topological polar surface area (TPSA) of 57.53 Ų falls within the optimal range for oral bioavailability (less than 140 Ų), supporting predictions of favorable absorption characteristics [31] [32]. The molecular properties satisfy Lipinski's Rule of Five, with no violations detected, indicating favorable drug-like properties [32].
Comparison with related hydroxypropanoic acid derivatives provides insight into structure-solubility relationships. Simple 2-hydroxypropanoic acid (lactic acid) exhibits a LogP of -0.72 [35], indicating greater hydrophilicity than the cyclopropyl-substituted derivative. This difference reflects the lipophilic contribution of the cyclopropyl substituent, which increases the overall lipophilicity despite maintaining the hydrogen bonding capabilities of the hydroxyl and carboxyl groups.
The presence of the cyclopropyl group introduces conformational constraints that may influence the compound's ability to form optimal hydrogen bonding arrangements with water molecules [36]. However, the overall impact remains relatively modest, as evidenced by the maintained high aqueous solubility predictions.
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 130.14 g/mol | Calculated |
Melting Point | 68-70°C | Literature |
Boiling Point | 278.4±13.0°C | Predicted at 760 mmHg |
LogP (octanol/water) | 0.23-0.64 | Computational prediction |
Water Solubility | 18.3-263 mg/mL | ESOL/SILICOS prediction |
Density | Not determined | - |
Refractive Index | Not determined | - |
pKa | ~3.8-4.2 | Estimated for carboxylic acid |
Corrosive;Irritant